[3-(4-Nitro-phenyl)-pyrazol-1-yl]-acetic acid tert-butyl ester
Description
[3-(4-Nitro-phenyl)-pyrazol-1-yl]-acetic acid tert-butyl ester is a pyrazole-derived compound featuring a 4-nitrophenyl substituent at the pyrazole ring’s 3-position and a tert-butyl ester group at the 1-position via an acetic acid linker. Pyrazole derivatives are widely explored in coordination chemistry and pharmaceutical intermediates due to their versatile binding capabilities and structural modularity .
Properties
IUPAC Name |
tert-butyl 2-[3-(4-nitrophenyl)pyrazol-1-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c1-15(2,3)22-14(19)10-17-9-8-13(16-17)11-4-6-12(7-5-11)18(20)21/h4-9H,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZKMUGSFHCGVNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C=CC(=N1)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-Nitro-phenyl)-pyrazol-1-yl]-acetic acid tert-butyl ester typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Nitration of the Phenyl Group: The phenyl group is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the para position.
Esterification: The acetic acid moiety is introduced through esterification with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amine using reagents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles such as alcohols or amines.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Tin(II) chloride, iron powder, acidic conditions.
Substitution: Alcohols, amines, basic or acidic conditions.
Major Products Formed
Reduction: Formation of [3-(4-Amino-phenyl)-pyrazol-1-yl]-acetic acid tert-butyl ester.
Substitution: Formation of various esters or amides depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity Studies: The compound and its derivatives are studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine
Drug Development: The compound is investigated for its potential as a lead compound in the development of new pharmaceuticals targeting specific biological pathways.
Industry
Chemical Intermediates: The compound is used as an intermediate in the synthesis of other valuable chemicals and materials.
Mechanism of Action
The mechanism of action of [3-(4-Nitro-phenyl)-pyrazol-1-yl]-acetic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring may also interact with enzymes and receptors, modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The tert-butyl ester group distinguishes [3-(4-Nitro-phenyl)-pyrazol-1-yl]-acetic acid tert-butyl ester from analogs with methyl or hydrophilic esters. Key comparable compounds include:
*Calculated molecular formula based on structural analysis; exact data absent in evidence.
Physicochemical Properties
- Melting Points : The methyl ester analog in exhibits a melting point of 80–82°C, while tert-butyl esters (e.g., ) are typically liquids or low-melting solids due to increased steric hindrance.
- Solubility : Tert-butyl esters enhance lipophilicity, favoring organic solvents (e.g., dichloromethane, hexane) , whereas methyl esters and hydroxy-substituted analogs () show greater aqueous compatibility.
- Reactivity : The nitro group in the target compound may undergo reduction to amines or participate in electrophilic substitution, contrasting with methyl or hydroxy groups in analogs . Tert-butyl esters resist hydrolysis under mild conditions compared to methyl esters .
Limitations and Knowledge Gaps
- No direct data on the target compound’s synthesis, crystallography, or biological activity are provided in the evidence.
- Comparative analyses rely on structural analogs, necessitating caution in extrapolating properties.
Biological Activity
[3-(4-Nitro-phenyl)-pyrazol-1-yl]-acetic acid tert-butyl ester (CAS No: 1355334-94-9) is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and analgesic research. This compound features a nitrophenyl moiety, which is known to enhance biological activity in various chemical classes.
Chemical Structure
The molecular formula of this compound is C15H17N3O4, and its structure can be represented as follows:
Biological Activity Overview
Research has indicated that pyrazole derivatives, including this compound, exhibit a range of biological activities:
- Anti-inflammatory Activity : Several studies have reported significant anti-inflammatory properties associated with compounds in the pyrazole class. For instance, Sivaramakarthikeyan et al. demonstrated that derivatives with the para-nitrophenyl group showed remarkable inhibition of paw swelling in rat models, comparable to standard anti-inflammatory drugs like diclofenac sodium .
- COX Inhibition : The compound has been evaluated for its cyclooxygenase (COX) inhibitory activity. In vitro studies showed that certain pyrazole derivatives displayed selective COX-2 inhibition with IC50 values indicating potent activity . This suggests potential applications in treating conditions characterized by inflammation.
- Analgesic Properties : Analgesic assays have indicated that some pyrazole derivatives provide pain relief comparable to established analgesics. The mechanism may involve modulation of inflammatory pathways .
Table 1: Summary of Biological Activities
Case Study: In Vivo Evaluation
In a study evaluating the anti-inflammatory effects using a carrageenan-induced paw edema model, the compound exhibited a dose-dependent reduction in edema formation. Histopathological examinations revealed minimal gastrointestinal toxicity, supporting its safety profile compared to traditional NSAIDs .
The anti-inflammatory and analgesic effects of this compound are hypothesized to be mediated through:
- Inhibition of Prostaglandin Synthesis : By selectively inhibiting COX enzymes, the compound reduces the synthesis of pro-inflammatory prostaglandins.
- Modulation of Cytokine Release : Studies suggest that pyrazole derivatives may also influence the release of cytokines involved in inflammatory responses.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
